molecular formula C4H10S3 B1616387 2,4,6-Trithiaheptane CAS No. 6540-86-9

2,4,6-Trithiaheptane

Cat. No.: B1616387
CAS No.: 6540-86-9
M. Wt: 154.3 g/mol
InChI Key: PQFOEUXAUYRCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trithiaheptane is an organic compound with the molecular formula C4H10S3. It is a dithioacetal, characterized by the presence of three sulfur atoms in its structure. This compound is known for its unique chemical properties and has been the subject of various scientific studies .

Preparation Methods

2,4,6-Trithiaheptane can be synthesized through several methods. One notable method involves the reduction of the methiodide of 1,3,5-trithiane using lithium tetrahydridoaluminate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the classical condensation of chloromethyl methyl sulfide with sodium sulfide . These synthetic routes highlight the versatility of this compound in organic synthesis.

Chemical Reactions Analysis

2,4,6-Trithiaheptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong bases and alkylating agents. For instance, treatment with strong bases can lead to the formation of 3-alkylated derivatives, which can further undergo alkylation to form diastereomeric mixtures of 3,5-dialkyl derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,6-Trithiaheptane has several applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various sulfur-containing compounds. Its unique structure makes it valuable in studying sulfur-stabilized carbanions and their reactivity . In biology and medicine, this compound is used in the development of new pharmaceuticals and as a model compound for studying sulfur metabolism. Industrially, it is used in the production of specialty chemicals and as an intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of 2,4,6-Trithiaheptane involves its ability to form sulfur-stabilized carbanions. These carbanions can undergo various chemical transformations, making the compound highly reactive. The molecular targets and pathways involved in these reactions are primarily related to the sulfur atoms in the compound, which play a crucial role in stabilizing the carbanions and facilitating their reactivity .

Comparison with Similar Compounds

2,4,6-Trithiaheptane can be compared with other sulfur-containing compounds such as 1,3,5-trithiane and 2,6-bis(methylthio)thiane. While all these compounds contain sulfur atoms, this compound is unique due to its specific arrangement of sulfur atoms and its ability to form sulfur-stabilized carbanions. This uniqueness makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

methylsulfanyl(methylsulfanylmethylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S3/c1-5-3-7-4-6-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFOEUXAUYRCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCSCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215715
Record name 2,4,6-Trithiaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, almost colourless liquid; Cooked brown roasted aroma
Record name 2,4,6-Trithiaheptane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1671/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

255.00 °C. @ 760.00 mm Hg
Record name 2,4,6-Trithiaheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in triacetin, Soluble (in ethanol)
Record name 2,4,6-Trithiaheptane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1671/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6540-86-9
Record name 1,1′-Thiobis[1-(methylthio)methane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6540-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trithiaheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006540869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trithiaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRITHIAHEPTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUN90O9MA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4,6-Trithiaheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trithiaheptane
Reactant of Route 2
Reactant of Route 2
2,4,6-Trithiaheptane
Reactant of Route 3
Reactant of Route 3
2,4,6-Trithiaheptane
Reactant of Route 4
Reactant of Route 4
2,4,6-Trithiaheptane
Reactant of Route 5
2,4,6-Trithiaheptane
Reactant of Route 6
Reactant of Route 6
2,4,6-Trithiaheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.